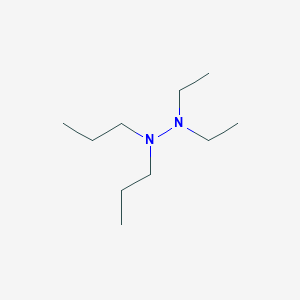
Hydrazine, 1,1-diethyl-2,2-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1,1-diethyl-2,2-dipropyl- is an organic compound with the molecular formula C10H24N2 It is a derivative of hydrazine, characterized by the presence of two ethyl groups and two propyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazine, 1,1-diethyl-2,2-dipropyl- can be synthesized through the reaction of hydrazine with appropriate alkyl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction of hydrazine with diethyl bromide and dipropyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, 1,1-diethyl-2,2-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1,1-diethyl-2,2-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydrazine, 1,1-diethyl-2,2-dipropyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may inhibit enzymes by forming stable complexes with the active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine, 1,1-dipropyl-: Similar in structure but lacks the ethyl groups.
Hydrazine, 1,1-dimethyl-2,2-dipropyl-: Similar but with methyl groups instead of ethyl groups.
Uniqueness
Hydrazine, 1,1-diethyl-2,2-dipropyl- is unique due to the presence of both ethyl and propyl groups, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
52598-09-1 |
|---|---|
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
1,1-diethyl-2,2-dipropylhydrazine |
InChI |
InChI=1S/C10H24N2/c1-5-9-12(10-6-2)11(7-3)8-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
KNDXGQHXCXCZDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
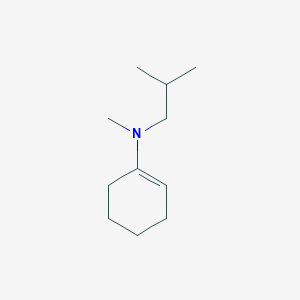
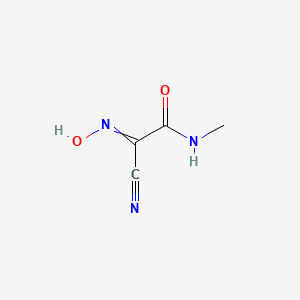

![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

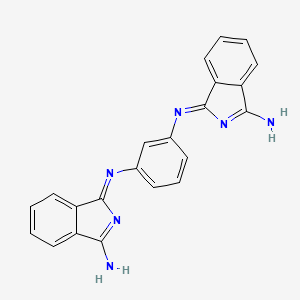

![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
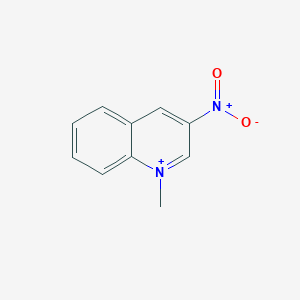
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)


